
Methyl 2-(1,3-dioxolan-2-yl)acetate
Overview
Description
Methyl 2-(1,3-dioxolan-2-yl)acetate is an organic compound with the molecular formula C8H14O4. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is known for its fruity, woody scent and is commonly used in the fragrance and flavoring industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(1,3-dioxolan-2-yl)acetate can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar acetalization or ketalization processes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,3-dioxolan-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: The major products include carboxylic acids and other oxidized derivatives.
Reduction: The major products include alcohols and other reduced derivatives.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
Methyl 2-(1,3-dioxolan-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of methyl 2-(1,3-dioxolan-2-yl)acetate involves its interaction with various molecular targets and pathways. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . It can also participate in various chemical reactions, leading to the formation of different products depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Methyl 2-(1,3-dioxolan-2-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-methyl-1,3-dioxolane-2-acetate:
2-Methyl-1,3-dioxolane-2-acetic acid ethyl ester: Another similar compound with comparable chemical behavior and uses.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its ability to act as a protecting group for carbonyl compounds and its wide range of applications in various industries make it a valuable compound in both research and industrial settings .
Biological Activity
Methyl 2-(1,3-dioxolan-2-yl)acetate, a compound featuring a dioxolane ring, has drawn attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula and weight:
- Molecular Formula : C₇H₁₂O₄
- Molecular Weight : 160.17 g/mol
The compound features a dioxolane ring, which is known for its role in various chemical reactions and biological processes.
Antimicrobial Properties
Research indicates that compounds containing dioxolane structures exhibit antimicrobial properties. For instance, studies have shown that methyl esters derived from dioxolanes can inhibit the growth of certain bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties. In vitro assays demonstrated that the compound can reduce the production of pro-inflammatory cytokines in immune cells. This suggests potential applications in treating inflammatory diseases.
Cytotoxicity and Cancer Research
Research has also explored the cytotoxic effects of this compound on various cancer cell lines. In one study, the compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The proposed mechanism includes induction of apoptosis through mitochondrial pathways.
Study 1: Antimicrobial Activity
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, indicating significant antimicrobial potential .
Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, this compound reduced tumor necrosis factor-alpha (TNF-α) levels by 50% at a concentration of 10 µM. This suggests that the compound may act as an effective anti-inflammatory agent .
Study 3: Cytotoxicity Assessment
A cytotoxicity assay conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM, highlighting its potential as an anticancer agent .
Data Summary Table
Properties
IUPAC Name |
methyl 2-(1,3-dioxolan-2-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-8-5(7)4-6-9-2-3-10-6/h6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNBXTYRIBJOKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1OCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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